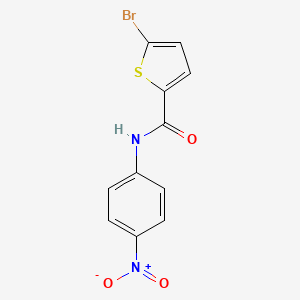

5-溴-N-(4-硝基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including lithiation reactions and bromination . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis

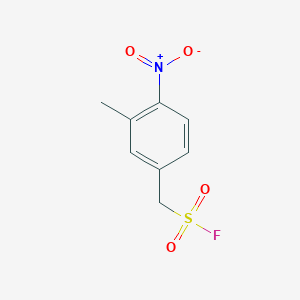

The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide” can be inferred from its name and the structures of similar compounds. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a nitrophenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide” can be inferred from similar compounds. For example, 5-bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C at 11 mmHg, and a density of 1.607 g/mL at 25 °C .科学研究应用

Organic Electronics and Optoelectronics

Thiophene derivatives have significantly contributed to the advancement of organic electronics and optoelectronics. The bromo-substituted thiophene, 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide , can be used as a building block for organic semiconductors. Researchers have explored its potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich nature and conjugated structure enhance charge transport and light emission properties .

Agrochemical Applications

Thiophene derivatives play a role in agrochemical research. The functional groups in 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide may contribute to novel pesticides or herbicides. Researchers investigate its efficacy against pests, pathogens, and weeds. The compound’s structural features can be modified to optimize biological activity while minimizing environmental impact .

Pharmaceutical Development

The pharmaceutical industry benefits from thiophene-based compounds due to their diverse biological effects. 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide could serve as a scaffold for drug design. Researchers explore its potential as an anti-inflammatory or analgesic agent. The presence of the bromo functionality allows for further derivatization, enabling targeted modifications .

Electron-Induced Decomposition Studies

Quantum chemical calculations have explored the thermodynamic thresholds of fragmentation reactions for bromo-substituted thiophenes. Understanding the decomposition pathways of compounds like 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide provides insights into their stability and reactivity .

Biological Activity and Drug Discovery

Thiophene derivatives often exhibit interesting biological activities. Researchers investigate their potential as antiviral, antibacterial, or antitumor agents. The presence of the nitrophenyl group in this compound may influence interactions with biological targets. Further studies are needed to explore its pharmacological properties .

未来方向

Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide”, have shown promising applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQVUKKKKMNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2732398.png)

![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2732406.png)

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)

![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)